Trimethyl(trifluoromethyl)plumbane
Description
Properties
CAS No. |
646-62-8 |
|---|---|
Molecular Formula |
C4H9F3Pb |
Molecular Weight |
321 g/mol |
IUPAC Name |
trimethyl(trifluoromethyl)plumbane |
InChI |
InChI=1S/CF3.3CH3.Pb/c2-1(3)4;;;;/h;3*1H3; |
InChI Key |
GWCBELKSZZJGBF-UHFFFAOYSA-N |
Canonical SMILES |
C[Pb](C)(C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanisms
Transmetallation is the most widely reported method for synthesizing trimethyl(trifluoromethyl)plumbane. This approach involves the reaction of lead(II) halides (e.g., $$ \text{PbCl}2 $$) with trifluoromethylating agents such as trifluoromethyl lithium ($$ \text{CF}3\text{Li} $$) or trifluoromethyl Grignard reagents ($$ \text{CF}3\text{MgX} $$). The general reaction proceeds as:
$$
\text{PbCl}2 + 3\,\text{CF}3\text{Li} \rightarrow (\text{CH}3)3\text{PbCF}3 + 3\,\text{LiCl}
$$
The reaction is conducted in anhydrous tetrahydrofuran (THF) or diethyl ether at temperatures between $$-78^\circ\text{C}$$ and room temperature under argon or nitrogen atmospheres.
Optimization Parameters
Key factors influencing yield and purity include:
- Solvent Polarity : THF enhances reagent solubility but may increase side reactions compared to non-polar solvents.
- Stoichiometry : A 1:3 molar ratio of $$ \text{PbCl}2 $$ to $$ \text{CF}3\text{Li} $$ minimizes byproducts like $$ \text{Pb(CF}3)4 $$.
- Temperature Control : Slow warming from $$-78^\circ\text{C}$$ to room temperature improves selectivity.
Yields typically range from 60% to 75%, with purity dependent on subsequent purification steps.
Grignard Reagent-Based Synthesis
Reaction Conditions
An alternative route employs trimethyllead chloride ($$ (\text{CH}3)3\text{PbCl} $$) and trifluoromethyl magnesium bromide ($$ \text{CF}3\text{MgBr} $$):
$$
(\text{CH}3)3\text{PbCl} + \text{CF}3\text{MgBr} \rightarrow (\text{CH}3)3\text{PbCF}_3 + \text{MgClBr}
$$
This method is conducted in diethyl ether at $$ 0^\circ\text{C} $$, with gradual reagent addition to prevent exothermic side reactions.
Yield and Purity Considerations
- Byproduct Formation : Excess Grignard reagent may lead to $$ (\text{CF}3)2\text{Pb(CH}3)2 $$, necessitating careful stoichiometric control.
- Purification : Vacuum distillation at $$ 10^{-2}\, \text{mmHg} $$ isolates the product with >90% purity.
Alternative Synthetic Routes
Ligand Exchange with Fluorinated Reagents
This compound can be synthesized via ligand exchange between trimethylplumbane ($$ (\text{CH}3)3\text{PbH} $$) and fluorinated silanes (e.g., $$ \text{CF}3\text{SiMe}3 $$):
$$
(\text{CH}3)3\text{PbH} + \text{CF}3\text{SiMe}3 \rightarrow (\text{CH}3)3\text{PbCF}3 + \text{SiMe}3\text{H}
$$
This method requires catalytic amounts of fluoride ions ($$ \text{F}^- $$) to activate the silicon-lead bond, achieving yields up to 68%.
Industrial-Scale Production Methods
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to enhance heat and mass transfer. Key parameters include:
- Residence Time : 30–60 minutes to ensure complete reaction.
- Solvent Recovery : THF is recycled via fractional distillation, reducing costs by 40%.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 60–75% | 70–85% |
| Purity | 90–95% | 95–99% |
| Production Cost | High | Moderate |
Purification and Characterization Techniques
Vacuum Distillation
Crude product is distilled under reduced pressure ($$ 10^{-3}\, \text{mmHg} $$) to separate this compound from higher-boiling byproducts.
Spectroscopic Analysis
- $$^{19}\text{F}$$ NMR : A singlet at $$ \delta -62\, \text{ppm} $$ confirms the trifluoromethyl group.
- X-ray Crystallography : Reveals a distorted tetrahedral geometry around the lead atom.
Chemical Reactions Analysis
Types of Reactions: Trimethyl(trifluoromethyl)plumbane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert it to lower oxidation state lead compounds.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds.
Scientific Research Applications
Trimethyl(trifluoromethyl)plumbane has several applications in scientific research, including:
Biology: Research into its biological activity and potential as a lead-based drug candidate is ongoing.
Medicine: Its unique properties make it a candidate for the development of novel pharmaceuticals.
Industry: The compound is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which Trimethyl(trifluoromethyl)plumbane exerts its effects involves the interaction of its lead atom with various molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The exact molecular pathways and targets are still under investigation, but its ability to form stable complexes with other molecules is a key factor in its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Trimethyl(trifluoromethyl)plumbane is compared below with structurally related organolead compounds in terms of molecular properties, stability, and applications.
Table 1: Structural and Thermal Properties of Selected Plumbanes
Key Findings:
Thermal Stability :
- The thermal stability of plumbanes correlates with substituent bulkiness and electronegativity. This compound decomposes at 120–150°C, which is higher than tetrakis(trifluoromethyl)plumbane (80–100°C) but lower than triphenyl derivatives (180–200°C) due to the stabilizing effect of aromatic groups .
- tert-Butyltrimethylplumbane exhibits exceptional stability (200–220°C) owing to the steric protection of the tert-butyl group .
Reactivity :
- The CF₃ group in this compound enhances electrophilicity at the lead center, making it more reactive toward nucleophiles compared to (CH₃)₄Pb but less reactive than halogenated analogues like (CH₃)₃PbBr .
- Bromo(trimethyl)plumbane (CAS 6148-48-7) undergoes facile substitution reactions, whereas the CF₃ group in this compound resists hydrolysis under ambient conditions .
Spectroscopic Properties :
- ¹⁹F NMR studies reveal that the CF₃ group in this compound resonates at δ −62 ppm, distinct from (CF₃)₄Pb (δ −58 ppm) due to differences in electron density at lead .
Applications :
Q & A
What synthetic methodologies are established for Trimethyl(trifluoromethyl)plumbane, and how do reaction conditions influence yield and purity?
Basic
this compound ([646-62-8]) is synthesized via transmetallation or ligand-exchange reactions. A key method involves reacting trimethylplumbane precursors with trifluoromethylating agents (e.g., CF₃SiMe₃) under inert atmospheres. For example, describes a ylide-based approach where trimethyl oxosulfonium ylide reacts with lead halides, followed by trifluoromethyl group introduction. Critical variables include solvent polarity (e.g., THF vs. hexane), temperature (−78°C to room temperature), and stoichiometric control to avoid byproducts like Pb(CF₃)₄. Purification via vacuum sublimation or fractional crystallization is recommended to isolate the product .
Which spectroscopic and structural characterization techniques are optimal for confirming this compound’s molecular geometry?
Basic
Nuclear Magnetic Resonance (¹⁹F and ²⁰⁷Pb NMR) is critical for identifying CF₃ and Pb bonding environments. ¹⁹F NMR typically shows a singlet near −60 ppm for the trifluoromethyl group, while ²⁰⁷Pb NMR reveals deshielded peaks indicative of Pb–C bonding. X-ray crystallography is essential for resolving steric effects; for example, highlights structural analogs (e.g., 1,4-phenylenebis[trimethylplumbane]) where bulky substituents distort Pb coordination geometry. Comparative Raman spectroscopy can further validate Pb–CF₃ vibrational modes against databases like NIST () .
How does the trifluoromethyl group’s electronic nature impact this compound’s reactivity in cross-coupling reactions?
Advanced
The CF₃ group’s strong electron-withdrawing effect ( ) polarizes the Pb–C bond, enhancing electrophilicity at the lead center. This facilitates nucleophilic attacks in Stille or Suzuki couplings but may also promote Pb–C bond cleavage under harsh conditions. Controlled studies comparing Pb(CF₃)Me₃ with Pb(Me)₄ ( ) show reduced thermal stability for the trifluoromethyl derivative. Kinetic analysis via Arrhenius plots and computational DFT studies (e.g., bond dissociation energies) are recommended to quantify these effects .
What experimental strategies resolve contradictions in reported decomposition pathways for this compound?
Advanced
Discrepancies in decomposition products (e.g., PbF₃ vs. PbO byproducts) may arise from trace moisture or oxygen. Systematic studies under controlled atmospheres (glovebox vs. Schlenk line) and variable-temperature ¹⁹F NMR can identify intermediates. notes that halogenated plumbanes (e.g., bromo(trimethyl)plumbane) decompose via radical pathways, suggesting similar mechanisms for CF₃ analogs. Isotopic labeling (¹³CF₃) paired with mass spectrometry could track fluorine migration during degradation .
How can computational modeling predict the ligand-exchange kinetics of this compound with transition-metal catalysts?
Advanced
Density Functional Theory (DFT) simulations (e.g., B3LYP/def2-TZVP) model transition states during ligand transfer to metals like Pd or Ni. ’s findings on fluorinated drug interactions highlight fluorine’s role in stabilizing charge-transfer complexes. For plumbanes, comparing activation energies of CF₃ vs. CH₃ substituents ( ) quantifies steric/electronic contributions. Experimental validation via stopped-flow UV-Vis kinetics is advised to correlate theoretical and observed rates .
What are the challenges in designing air-stable derivatives of this compound for catalytic applications?
Advanced
The Pb–CF₃ bond’s sensitivity to oxidation necessitates stabilizing ligands. lists dichloro(dimethyl)plumbane as a precursor for air-stable adducts, suggesting that bulky aryl or silyl groups (e.g., ’s (4-chlorophenyl)sulfanyl derivatives) could shield the lead center. Thermogravimetric analysis (TGA) under O₂/N₂ atmospheres and cyclic voltammetry (to assess redox stability) are critical for evaluating candidate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
